molecular formula C19H20ClNO4S B2575179 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone CAS No. 2034530-67-9

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone

Cat. No. B2575179
CAS RN: 2034530-67-9
M. Wt: 393.88
InChI Key: QITNGYHEALHGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential medical applications. This compound is known for its ability to interact with the endocannabinoid system, which regulates various physiological processes in the body.

Scientific Research Applications

Future Directions

The study of complex organic compounds like this one is a vibrant field of research. These compounds can have a variety of biological activities, making them potential candidates for the development of new drugs . Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-25-15-6-4-5-14(13-15)19(22)21-10-9-18(26(23,24)12-11-21)16-7-2-3-8-17(16)20/h2-8,13,18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITNGYHEALHGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methoxyphenyl)methanone

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